molecular formula C17H13BrN2O2 B2673746 (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid CAS No. 820245-82-7

(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

Cat. No. B2673746
CAS RN: 820245-82-7
M. Wt: 357.207
InChI Key: YVZZOSNOZDKGOL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid, also known as BRD 7552, is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. It was first synthesized by scientists at the National Cancer Institute (NCI) in the United States. BRD 7552 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. In recent years, BRD 7552 has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 exerts its pharmacological effects by inhibiting the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit other proteins to activate or repress gene transcription. By inhibiting BET proteins, (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 can alter the expression of genes that are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of BET proteins by (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 has several biochemical and physiological effects. For example, it can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. In addition, it can reduce the expression of pro-inflammatory genes and cytokines, leading to a decrease in inflammation. Furthermore, it can improve endothelial function by increasing the expression of endothelial nitric oxide synthase (eNOS) and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 for lab experiments is its high potency and selectivity for BET proteins, which allows for precise modulation of gene expression. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the research on (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552. One direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of BET inhibitors in other diseases, such as neurodegenerative diseases and viral infections. Furthermore, the elucidation of the molecular mechanisms underlying the effects of BET inhibitors can provide insights into the regulation of gene expression and the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 involves several steps, starting with the preparation of 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This intermediate is then coupled with 4-bromobenzylamine to form the corresponding imidazo[1,2-a]pyridine. Finally, the propenoic acid moiety is introduced by reacting the imidazo[1,2-a]pyridine with acryloyl chloride. The overall yield of the synthesis is approximately 10%.

Scientific Research Applications

(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. In addition, (E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid 7552 has been found to have beneficial effects on the cardiovascular system, such as reducing blood pressure and improving endothelial function.

properties

IUPAC Name

(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZZOSNOZDKGOL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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